molecular formula C19H22N2O5S B2405742 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922007-20-3

4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2405742
CAS No.: 922007-20-3
M. Wt: 390.45
InChI Key: KUEAVFFXKZRWFA-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a methoxy group at position 4, methyl groups at positions 3 and 5 on the benzene ring, and a substituted benzo[f][1,4]oxazepin moiety. The benzo[f][1,4]oxazepin component contains a 4-methyl substituent and a ketone group at position 5, contributing to its unique conformational and electronic properties.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12-9-15(10-13(2)18(12)25-4)27(23,24)20-14-5-6-17-16(11-14)19(22)21(3)7-8-26-17/h5-6,9-11,20H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEAVFFXKZRWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides and exhibits a unique structure that may contribute to its biological activity.

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 373.42 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to benzenesulfonamides exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamide have shown efficacy against various bacterial strains due to their ability to inhibit bacterial folate synthesis.

Compound Target Activity (IC50)
Compound AE. coli50 µM
Compound BS. aureus30 µM
Compound CP. aeruginosa45 µM

Anticancer Activity

Research has demonstrated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, some sulfonamide derivatives have been shown to inhibit the growth of human cancer cell lines by disrupting the mitogen-activated protein kinase (MAPK) pathway.

Case Studies

  • Study on Anticancer Effects : A study published in MDPI examined the effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation with IC50 values ranging from 10 nM to 100 nM depending on the specific cell line tested .
  • In Vivo Studies : Animal models have also been utilized to assess the therapeutic potential of these compounds. In one study, administration of a related sulfonamide led to a significant reduction in tumor size in mice models of breast cancer when dosed at 50 mg/kg for 14 days .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound shares structural similarities with other sulfonamide-containing heterocycles, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key differences include:

  • Core Heterocycle : The benzo[f][1,4]oxazepin ring system vs. 1,2,4-triazole in the referenced compounds.
  • Substituents : Presence of methoxy and methyl groups on the benzene ring vs. halogens (Cl, Br) or hydrogen in compounds [7–9].
  • Functional Groups : The ketone group in the oxazepin ring vs. thione (C=S) in triazole derivatives .

Spectral and Analytical Data

Parameter Target Compound (Oxazepin Sulfonamide) Triazole Derivatives [7–9] ()
IR Absorption Expected C=O (ketone) ~1700 cm⁻¹ C=S (thione) ~1247–1255 cm⁻¹
1H-NMR Methyl groups (δ 1.2–2.5 ppm) Aromatic protons (δ 6.8–8.2 ppm)
13C-NMR Ketone carbon (δ ~200 ppm) Thione carbon (δ ~170 ppm)
Tautomerism Not observed Thione-thiol equilibrium confirmed

Key Research Findings

Synthetic Feasibility : The triazole derivatives in required precise control of tautomerism during synthesis, whereas the oxazepin sulfonamide’s stability may simplify its preparation.

Electronic Effects : Methoxy and methyl groups in the target compound likely increase electron density on the benzene ring, altering reactivity compared to halogenated analogs.

Spectral Confirmation : Absence of νS-H (~2500–2600 cm⁻¹) in both compound classes confirms the dominance of thione (triazoles) and ketone (oxazepin) tautomers .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can yield and purity be maximized?

Methodological Answer:

  • Synthetic Steps : The synthesis typically involves constructing the tetrahydrobenzo[f][1,4]oxazepine core via cyclization of precursor amines and ketones, followed by sulfonamide coupling using benzenesulfonyl chloride derivatives. Key intermediates include 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine .
  • Optimization : Use reagents like sodium hydride for deprotonation and palladium catalysts for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Yield Enhancement : Reaction conditions (e.g., inert atmosphere, controlled temperature at 60–80°C) minimize side products. Monitoring via TLC ensures reaction completion .

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1H/13C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~459) .
    • X-ray Crystallography : Resolves 3D conformation, particularly the oxazepine ring’s puckering and sulfonamide geometry .

Q. What preliminary assays are used to screen the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., RIP1 kinase) using fluorescence polarization assays. IC50 values indicate potency .
  • Antimicrobial Screening : Disk diffusion assays (e.g., against E. coli or S. aureus) assess broad-spectrum activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) measure apoptosis induction at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinase active sites. Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the oxazepine ring .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. RMSD plots validate conformational stability .
  • QSAR Models : Corporate substituent effects (e.g., methoxy vs. methyl groups) to predict activity against related targets .

Q. How to resolve contradictions in reported reaction yields for sulfonamide coupling?

Methodological Answer:

  • Statistical DoE : Apply factorial design (e.g., 23 design) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). ANOVA identifies significant factors .
  • Controlled Reproducibility : Standardize anhydrous conditions (molecular sieves in solvent) and reagent quality (HPLC-grade benzenesulfonyl chloride) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare sodium salts via treatment with NaOH to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups at methoxy positions, hydrolyzable in vivo to active forms .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release. Characterize via dynamic light scattering (DLS) .

Q. How does the compound’s reactivity differ from structurally similar benzoxazepine derivatives?

Methodological Answer:

  • Comparative Table :
CompoundSubstituentsKey ReactivityBiological Activity
Target4-MeO, 3,5-diMeElectrophilic sulfonamide substitutionKinase inhibition
Analog 12-EtO, 5-MeOxazepine ring oxidationAnticancer
Analog 24-CF3Stabilized sulfonamide H-bondingAntimicrobial
  • Mechanistic Insight : The 4-methoxy group reduces steric hindrance, favoring nucleophilic attacks at the sulfonamide sulfur .

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